
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide and its derivatives involves several chemical reactions, including N-chloroacetylation and N-alkylation. These processes are crucial for designing and synthesizing novel compounds with potential bioactive properties. For instance, the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives highlight the complexity and innovation in synthetic chemistry (Yang Jing, 2010).
Molecular Structure Analysis
Molecular structure analysis is fundamental in understanding the properties and potential applications of chemical compounds. Techniques such as 1H NMR, IR, MS, and X-ray crystallography are employed to elucidate the compound's structure. For example, studies have utilized single-crystal X-ray diffraction to confirm the structure of related compounds, revealing insights into their molecular configurations and interaction potentials (Z. Atioğlu et al., 2014).
Chemical Reactions and Properties
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide participates in various chemical reactions, contributing to its versatile properties. These reactions include condensation, amination, and cyclization, which are pivotal for modifying the compound's structure and enhancing its bioactivity. Studies have shown that such compounds are involved in reactions under specific conditions, such as ultrasound irradiation, to yield novel derivatives with enhanced efficiencies (M. Mokhtary & Mogharab Torabi, 2017).
Applications De Recherche Scientifique
Synthesis and Applications in Chemical Reactions
- One-Pot Synthesis under Ultrasound Irradiation : Mokhtary and Torabi (2017) explored the efficient synthesis of N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives using nano magnetite as a catalyst under ultrasound irradiation, demonstrating a clean and high-yield methodology (Mokhtary & Torabi, 2017).
Biological and Pharmacological Activities
- Antiproliferative Activities Against Cancer Cell Lines : Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide derivatives and evaluated their antiproliferative activities against various human cancer cell lines, finding specific derivatives with significant activity (Chen et al., 2013).
- Potential Anti-HIV Activity : Hamad et al. (2010) synthesized Naphthalene derivatives showing potential as anti-HIV agents, highlighting the role of these compounds in developing new antiviral drugs (Hamad et al., 2010).
Molecular and Crystal Structure Studies
- Molecular Structural Studies and Cytotoxicity Evaluation : Gouda et al. (2022) examined the molecular structure, cytotoxicity, and noncovalent interactions in crystals of a Naphthalen-2-yl acetamide derivative, contributing to the understanding of its stability and reactivity (Gouda et al., 2022).
Antioxidant and Free Radical Scavenging Activities
- Evaluation of Free Radical Scavenging Activity : Boudebbous et al. (2021) explored the free radical scavenging activity of a Naphthalen-1-yl acetamide derivative, employing in vitro assays and quantum chemistry calculations to understand its antioxidant mechanisms (Boudebbous et al., 2021).
Anti-Parkinson's Activity
- Synthesis and Anti-Parkinson's Screening : Gomathy et al. (2012) synthesized novel Naphthalen-1-yl acetamide derivatives and screened them for anti-Parkinson's activity, identifying compounds with potent free radical scavenging activity and protective effects in a rat model of Parkinson's disease (Gomathy et al., 2012).
Miscellaneous Applications
- Synthesis Methods and Derivative Formation : Yekhlef et al. (2016) described the synthesis of Naphthylthioacetic acids and their amides, contributing to the synthesis routes for Naphthalene derivatives (Yekhlef et al., 2016).
Mécanisme D'action
Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O2/c1-29-12-11-23-17-22(9-10-25(23)29)26(30-13-15-32-16-14-30)19-28-27(31)18-21-7-4-6-20-5-2-3-8-24(20)21/h2-10,17,26H,11-16,18-19H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKRRZPOCHWYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-(4-chlorophenyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2485276.png)
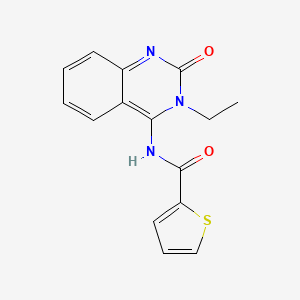
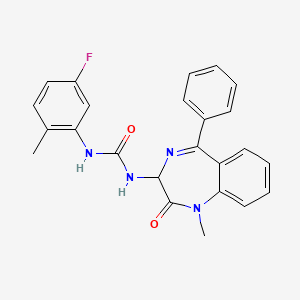
![5-(2-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2485282.png)
![1-(6-phenoxypyrimidin-4-yl)-N-[2-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B2485284.png)
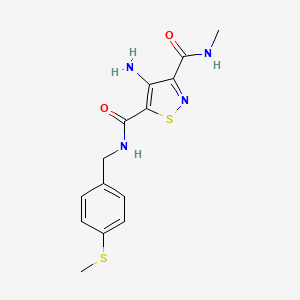
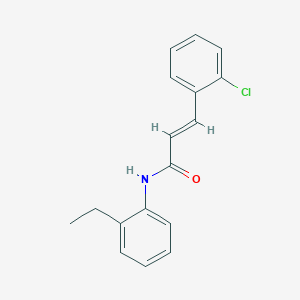
![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-dichlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2485292.png)
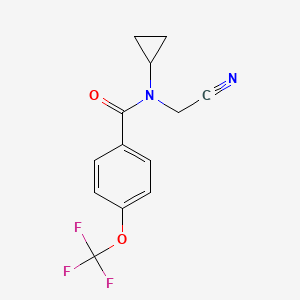
![3-(furan-2-ylmethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2485294.png)
![1-[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2485295.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2485296.png)